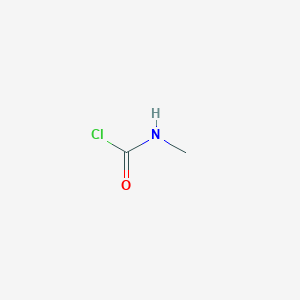

Methylaminoformyl chloride

Descripción

Methylaminoformyl chloride (CAS 6452-47-7), with the molecular formula C₂H₄ClNO and molecular weight 93.51 g/mol, is a white crystalline solid. It has a melting point of 45°C and decomposes at 93°C . This compound is highly reactive, sensitive to moisture and air, and decomposes in water or alkaline conditions to release toxic gases such as hydrogen chloride and methyl isocyanate . Industrially, it serves as a critical intermediate in synthesizing methomyl, a carbamate insecticide . Its production involves the reaction of methylamine with phosgene under controlled conditions .

Propiedades

IUPAC Name |

N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRYSIXDUIAUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214787 | |

| Record name | Methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-47-7 | |

| Record name | Methylcarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6452-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylaminoformyl chloride is prepared by reacting methylamine with phosgene. The reaction is highly exothermic and must be carried out under controlled conditions to avoid any safety hazards. The reaction equation is: [ \text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NHCOCl} ] A 40% aqueous solution of methylamine is vaporized, and after drying, it is combined with phosgene at a ratio of 1:1.3 (volume), with methylamine at 4 m³/h and phosgene at 8.6 m³/h (content 60%-70%). The preheating temperature of methylamine is controlled at 220-260°C, and the phosgene is controlled at 200-240°C. The preheated gases enter a test tube and are synthesized at 280-300°C to obtain gaseous this compound .

Industrial Production Methods: In industrial settings, the gaseous this compound is absorbed using carbon tetrachloride or chlorobenzene solution at 0-20°C to obtain a solution of about 10% this compound. Alternatively, it can be cooled to a liquid product at 35-40°C .

Análisis De Reacciones Químicas

Types of Reactions: Methylaminoformyl chloride undergoes various types of reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It reacts with water to form methylamine and carbon dioxide.

Decomposition: It decomposes to release hydrogen chloride gas.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Hydrolysis Conditions: Typically involves water or aqueous solutions.

Decomposition Conditions: Often occurs under heat or in the presence of moisture.

Major Products Formed:

Substituted Products: Depending on the nucleophile used.

Methylamine and Carbon Dioxide: From hydrolysis.

Hydrogen Chloride Gas: From decomposition.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methylaminoformyl chloride is a significant reagent in the pharmaceutical industry, particularly in the synthesis of various drugs. Its applications include:

- Synthesis of Antihistamines : Used in the production of drugs that alleviate allergic reactions.

- Antipsychotics and Antidepressants : this compound serves as an intermediate in synthesizing compounds for treating mental health disorders .

- Muscle Relaxants and Anticonvulsants : It plays a role in developing medications that manage muscle spasms and seizures .

Agrochemical Applications

In agrochemicals, this compound is utilized to synthesize several important compounds:

- Herbicides and Insecticides : It is involved in producing carbamate insecticides like carbaryl, which are effective against a variety of pests .

- Growth Regulators : This compound also contributes to developing plant growth regulators that enhance agricultural productivity .

Dye Industry

This compound is employed in dye manufacturing:

- Synthesis of Dyes : It is used to create various types of dyes, including azo dyes and reactive dyes, which are crucial for textile coloration processes .

Organic Synthesis

As a reagent in organic chemistry, this compound facilitates the synthesis of diverse chemical compounds:

- Amides and Ureas : It is instrumental in forming amides and ureas, which are vital components in many organic reactions .

- Carbamates : The compound is also used to synthesize carbamate derivatives that can act as dual-binding site acetylcholinesterase inhibitors, showcasing potential therapeutic applications .

Chemical Properties and Production

This compound is characterized by its high reactivity due to the presence of a carbonyl group, making it a strong electrophile. It is produced through the reaction of methylamine with phosgene:

This reaction requires careful control of temperature and pressure to optimize yield and purity . The compound has a molecular weight of 94.52 g/mol and exhibits properties such as being highly soluble in organic solvents like benzene and chlorobenzene .

Case Study 1: Peptide Deformylase Inhibitors

Research has demonstrated that this compound can be used to synthesize acylprolinamides, which act as peptide deformylase inhibitors with antibacterial activity. This application highlights its potential for developing new antibiotics .

Case Study 2: Acetylcholinesterase Inhibitors

Studies have shown that derivatives synthesized from this compound can function as dual-binding site acetylcholinesterase inhibitors. These compounds may offer therapeutic advantages in treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission .

Mecanismo De Acción

The mechanism by which methylaminoformyl chloride exerts its effects involves its high reactivity with nucleophiles. It can form covalent bonds with various nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the modification of molecular structures. For example, in the synthesis of acetylcholinesterase inhibitors, it reacts with the enzyme’s active site to prevent the breakdown of acetylcholine, thereby enhancing neurotransmission .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table provides a comparative analysis of methylaminoformyl chloride and structurally or functionally related compounds:

Key Differentiators:

Structural Complexity: this compound contains an amide group (N-methylcarbamoyl chloride), distinguishing it from esters like methyl oxalyl chloride or methyl chloroformate . Chloroform lacks functional groups, making it less reactive but more stable .

Synthesis Routes: this compound is synthesized via gas-phase reaction of methylamine with phosgene . Methyl chloroformate is produced by reacting methanol with phosgene .

Industrial Relevance: this compound is pivotal in carbamate insecticide production . Methyl oxalyl chloride is used in peptide coupling and polymer chemistry due to its dual carbonyl reactivity .

Actividad Biológica

Methylaminoformyl chloride (MAC), also known as N-methylcarbamoyl chloride, is an organic compound with the molecular formula C2H4ClNO. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its biological activity and utility as a reactive intermediate in organic synthesis. This article provides a detailed overview of the biological activity of this compound, including its properties, applications, and relevant research findings.

- Molecular Formula : C2H4ClNO

- Molecular Weight : 94.52 g/mol

- Boiling Point : 98-100°C

- Appearance : Colorless liquid

- Solubility : Soluble in water and polar organic solvents

The presence of the carbonyl group in MAC makes it a strong electrophile, which is crucial for its reactivity in various chemical reactions .

Applications in Biological Research

This compound is primarily utilized in the synthesis of pharmaceuticals and agrochemicals. Its biological activity can be categorized into several key areas:

1. Pharmaceutical Applications

MAC is involved in the synthesis of various pharmaceutical compounds, including:

- Antihistamines : Used to treat allergic reactions.

- Antipsychotics : Important for managing psychiatric disorders.

- Antidepressants : Utilized in the treatment of depression.

- Muscle Relaxants and Anticonvulsants : Important for managing muscle spasms and seizure disorders.

A notable application is its role as a reagent in synthesizing acylprolinamides, which are new classes of peptide deformylase inhibitors with antibacterial activity .

2. Agrochemical Applications

In the agrochemical sector, this compound is used to synthesize:

- Herbicides : Chemicals used to control unwanted plants.

- Insecticides : Compounds designed to kill insects.

- Fungicides : Agents used to prevent fungal growth.

These applications highlight MAC's versatility as a precursor for biologically active compounds that enhance agricultural productivity .

Research Findings and Case Studies

Numerous studies have investigated the biological effects and potential therapeutic applications of this compound. Below are some notable findings:

The mechanism by which this compound exerts its biological effects primarily involves its electrophilic nature. The carbonyl group allows it to react with nucleophiles, facilitating the formation of various biologically active compounds. This reactivity is essential for its role in synthesizing complex molecules that interact with biological targets.

Safety and Handling

Due to its reactive nature, this compound must be handled with care. It can react violently with moisture and should be stored in a dry environment. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound to mitigate exposure risks .

Q & A

Q. What are the standard synthesis methods for methylaminoformyl chloride, and how can purity be ensured?

this compound is typically synthesized via the reaction of methylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include maintaining a dry inert atmosphere (argon/nitrogen) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purity is verified using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the carbonyl chloride group (~850 cm⁻¹). Recrystallization in non-polar solvents (e.g., hexane) under inert conditions is recommended to isolate high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : To confirm molecular structure and identify impurities (e.g., unreacted methylamine).

- Elemental Analysis : To validate the molecular formula (C₂H₄ClNO).

- Mass Spectrometry (MS) : For exact mass verification (theoretical m/z: 92.998).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds. Solubility profiling in acetonitrile or DMSO aids in sample preparation for these methods .

Q. How should this compound be stored and handled to prevent degradation?

Store in airtight containers under inert gas (argon) at 2–8°C. Use desiccants to mitigate hygroscopicity. Handling requires PPE: nitrile gloves (tested for compatibility using ANSELL or MAPA charts), chemical-resistant lab coats, and fume hoods. Respiratory protection (EN 14387 Type A masks) is necessary during prolonged exposure .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of this compound in nucleophilic acyl substitution?

Reactivity is solvent-dependent: polar aprotic solvents (e.g., THF) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, trace moisture induces hydrolysis, forming methylamine and CO₂. Kinetic studies using in situ FTIR or HPLC can monitor reaction progress. Base additives (e.g., triethylamine) neutralize HCl byproducts, improving yields in amide synthesis .

Q. What experimental strategies resolve contradictions in reported decomposition products of this compound?

Discrepancies in decomposition pathways (e.g., phosgene vs. methyl isocyanate formation) may arise from varying thermal or photolytic conditions. Controlled thermolysis experiments with gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. Compare results under inert vs. oxidative atmospheres. Computational modeling (DFT) aids in predicting dominant pathways based on activation energies .

Q. How can researchers optimize synthetic protocols to minimize hazardous byproducts?

- Solvent Selection : Replace dichloromethane with less toxic alternatives (e.g., 2-MeTHF).

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to lower reaction temperatures.

- Real-Time Monitoring : Employ inline Raman spectroscopy to detect intermediates and adjust conditions dynamically.

- Waste Management : Neutralize HCl emissions with scrubbers containing NaOH solutions .

Q. What methodologies validate the purity of this compound in kinetic studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) quantifies residual reactants. Differential scanning calorimetry (DSC) measures melting point consistency (lit. 45°C). For trace moisture analysis, Karl Fischer titration is critical, as even 0.1% H₂O can hydrolyze the compound .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in reported physical properties (e.g., density, melting point)?

Variability often stems from impurities or measurement techniques. Standardize protocols:

Q. What safety protocols are essential when scaling up reactions involving this compound?

Implement engineering controls:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.